molecular formula C10H12O4 B8581340 1,6-Dioxacyclododec-9-yne-2,5-dione CAS No. 212384-93-5

1,6-Dioxacyclododec-9-yne-2,5-dione

Cat. No.: B8581340
CAS No.: 212384-93-5
M. Wt: 196.20 g/mol
InChI Key: UGRLFORRTNLCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures. 1,6-Dioxacyclododec-9-yne-2,5-dione is a synthetic macrocyclic compound characterized by its unique structure incorporating both ester (dione) and alkyne (yne) functional groups within a twelve-membered ring. This specific architecture makes it a compound of significant interest in advanced chemical synthesis and materials science research. It is primarily utilized as a specialized building block or intermediate in the development of complex molecular frameworks, including functionalized polymers and dendrimers. Key Applications & Research Value: The compound's integrated alkyne group is a key reactive site for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is exploitable in bioconjugation, polymer functionalization, and the creation of targeted probe molecules. The presence of ester linkages within the macrocycle also suggests potential as a monomer for the synthesis of novel, degradable polyesters with tailored properties. Researchers can leverage this structure to explore new avenues in supramolecular chemistry and catalyst design. NOTE: The specific physical properties (e.g., Melting Point, Boiling Point), spectral data, and handling precautions for this compound are currently not available in the searched sources. Please consult the product's Certificate of Analysis (CoA) or contact our technical support team for detailed safety and handling information before use.

Properties

CAS No.

212384-93-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1,6-dioxacyclododec-9-yne-2,5-dione

InChI

InChI=1S/C10H12O4/c11-9-5-6-10(12)14-8-4-2-1-3-7-13-9/h3-8H2

InChI Key

UGRLFORRTNLCTA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CCC(=O)OCCC#C1

Origin of Product

United States

Contextualizing 1,6 Dioxacyclododec 9 Yne 2,5 Dione Within Macrocyclic Chemistry

1,6-Dioxacyclododec-9-yne-2,5-dione belongs to the class of macrocyclic compounds, which are large ring structures that have garnered significant interest in polymer science. Specifically, it is a type of macrolactone, characterized by one or more ester linkages within a large ring. The synthesis of polymers from these macrocycles is typically achieved through ring-opening polymerization (ROP), a method that allows for excellent control over the polymer's molecular weight and structure. d-nb.inforsc.org

The structure of this compound is notable for two key features: the presence of two ester groups (a dilactone) and an internal alkyne functional group. The dilactone nature makes it susceptible to ROP, leading to the formation of aliphatic polyesters, a class of materials known for their potential biodegradability. The embedded alkyne is a powerful chemical handle that remains intact during polymerization and is available for post-polymerization modification. This dual characteristic positions the monomer as a bridge between traditional biodegradable polyesters and high-performance functional polymers.

Significance of Alkyne Containing Lactones in Contemporary Chemical Synthesis and Materials Science

The incorporation of alkyne functionalities into polymer structures is a pivotal strategy in modern materials science. Alkynes are exceptionally versatile, serving as a gateway for a wide array of chemical transformations, most notably "click chemistry" reactions. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical additions are highly efficient and orthogonal reactions, meaning they occur under mild conditions without interfering with other functional groups present in the polymer. rsc.orgacs.org

This "clickable" nature of alkyne-containing lactones offers several advantages:

Modular Synthesis: It allows for the straightforward attachment of various molecules, including fluorescent dyes, bioactive peptides, or drug molecules, onto a pre-formed polyester (B1180765) backbone. rsc.org

Network Formation: The alkyne groups can be used as points for cross-linking, transforming linear polymers into robust hydrogels or elastomers with tunable mechanical properties. acs.org

Surface Functionalization: Materials can be readily functionalized by grafting polymers made from these lactones onto surfaces, altering their chemical and physical properties.

The ability to create functional polyesters through the ROP of alkyne-containing lactones is a significant advancement. nih.gov It provides a pathway to materials that are not only biodegradable but also highly adaptable for advanced applications in fields such as tissue engineering, drug delivery, and diagnostics. rsc.orgnih.gov

Overview of Established and Emerging Research Trajectories Pertaining to 1,6 Dioxacyclododec 9 Yne 2,5 Dione

Strategies Employing Ring-Closing Alkyne Metathesis (RCAM) for Macrocyclization

Ring-Closing Alkyne Metathesis (RCAM) has emerged as a powerful and strategic method for the formation of macrocyclic alkynes from acyclic diyne precursors. mpg.deacs.org This transformation, catalyzed by transition metal alkylidyne complexes, involves the intramolecular scrambling of carbon-carbon triple bonds, leading to the formation of a new cyclic alkyne and the extrusion of a small volatile alkyne, such as acetylene (B1199291) or but-2-yne, which drives the reaction forward. nih.govwikipedia.org The application of RCAM is particularly advantageous for the synthesis of medium to large rings, including the 12-membered ring system of this compound. scripps.edu

Molybdenum-Based Catalytic Systems for RCAM

Molybdenum-based catalysts are at the forefront of alkyne metathesis due to their high activity and functional group tolerance. acs.orguwindsor.ca The development of various molybdenum alkylidyne complexes has significantly expanded the scope and applicability of RCAM in the synthesis of complex macrocycles. acs.org

One of the earliest and most straightforward methods for effecting alkyne metathesis involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in conjunction with a phenol (B47542) co-catalyst. wikipedia.org While early systems used resorcinol (B1680541) at high temperatures, later refinements have shown that substituted phenols, such as 4-(trifluoromethyl)phenol, can be effective under milder conditions for the synthesis of macrocyclic alkynes. nih.gov For the synthesis of this compound, a similar system employing Mo(CO)₆ and 2-fluorophenol (B130384) as an activator would be a viable approach. The phenol is believed to facilitate the formation of the active molybdenum alkylidyne species in situ. wikipedia.org This catalytic system is attractive due to the low cost and ready availability of the precatalyst, Mo(CO)₆. However, a potential limitation is the requirement for elevated temperatures, which could be incompatible with sensitive functional groups. acs.org

To overcome the limitations of the classical Mo(CO)₆ systems, a new generation of well-defined molybdenum alkylidyne complexes has been developed. acs.org These "canopy catalysts," often featuring tripodal silanolate ligands, exhibit exceptional activity and a broad functional group tolerance, even in the presence of protic groups like alcohols. acs.org Molybdenum alkylidynes with tripodal silanolate ligands are among the most active and selective catalysts for alkyne metathesis currently known. researchgate.net The modular nature of these ligands allows for the fine-tuning of steric and electronic properties, optimizing catalyst performance for specific substrates. acs.org For the synthesis of macrolactones with ynoate functionalities, which are known to be challenging substrates, molybdenum alkylidynes supported by silanolate ligands have proven to be uniquely capable. acs.org The use of such advanced, air-stable molybdenum alkylidyne catalysts would represent a state-of-the-art approach to the synthesis of this compound, likely providing high yields under mild reaction conditions. researchgate.netacs.org

Table 1: Comparison of Molybdenum-Based Catalyst Systems for RCAM

Catalyst SystemPrecursorCo-catalyst/LigandTypical ConditionsAdvantagesLimitations
Classical System Mo(CO)₆Phenols (e.g., 2-Fluorophenol)High Temperature (e.g., 160 °C) wikipedia.orgLow-cost, readily available precatalyst.High temperatures, limited functional group tolerance. acs.org
Advanced System [Mo(≡CR)(OR')₃]Tripodal SilanolatesRoom Temperature to 80 °C acs.orgacs.orgHigh activity, excellent functional group tolerance, air-stability. acs.orgacs.orgHigher catalyst cost and complexity.

The efficiency of RCAM reactions can often be enhanced by the use of additives. Molecular sieves (e.g., 5 Å) are commonly employed to trap the small alkyne byproduct (e.g., but-2-yne or acetylene) that is eliminated during the cyclization. researchgate.net This removal of the byproduct shifts the equilibrium of the reaction towards the formation of the desired macrocycle, thereby increasing the yield. researchgate.net This technique is a standard practice in modern alkyne metathesis and would be crucial for achieving a high yield in the synthesis of this compound.

Alternative Transition Metal Catalysis for Dioxacyclododec-9-yne Ring Closure

While molybdenum catalysts are predominant, other transition metals have been explored for metathesis reactions. Ruthenium-based catalysts are highly effective for olefin metathesis and have also been investigated in enyne metathesis. nih.govuwindsor.caeurekaselect.com However, their application in pure alkyne-alkyne metathesis is less common. Titanium-based reagents, such as the Tebbe reagent, have been used in carbonyl-olefin and carbonyl-alkyne metathesis reactions, but these proceed via a different mechanism and are not typically employed for the direct formation of macrocyclic alkynes from diynes. nih.gov Rhenium-based alkylidyne complexes have also been developed as air-stable catalysts for alkyne metathesis, showing tolerance to a variety of functional groups. wikipedia.org For the specific synthesis of this compound, these alternative systems currently represent less established routes compared to the well-optimized molybdenum catalysts.

Design and Synthesis of Diyne Precursors for this compound Formation

The successful synthesis of this compound via RCAM is critically dependent on the rational design and efficient synthesis of the acyclic diyne precursor. For the target molecule, the required precursor is but-2-yn-1-yl 6-(but-2-yn-1-yloxy)-6-oxohexanoate .

The synthesis of this diyne ester would likely involve a two-step process:

Synthesis of the Acid Chloride: Adipic acid would be converted to its corresponding diacid chloride, adipoyl chloride, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

Esterification: The adipoyl chloride would then be reacted with two equivalents of but-2-yn-1-ol under basic conditions to form the desired diyne ester precursor.

Alternatively, a direct esterification of adipic acid with but-2-yn-1-ol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) could be employed. The choice of synthetic route would depend on factors such as scale and desired purity. The precursor design ensures that upon intramolecular metathesis, the desired 12-membered ring is formed with the expulsion of one molecule of but-2-yne.

Optimization of Reaction Conditions for Macrocyclization Efficiency and Selectivity

The efficiency and selectivity of macrocyclization reactions are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and concentration. For the synthesis of a macrocyclic dione (B5365651) with an internal alkyne, such as this compound, these parameters must be carefully optimized to maximize the yield of the desired monomeric macrocycle and minimize the formation of oligomeric byproducts.

One of the key strategies in macrocyclization is the use of high-dilution conditions. By keeping the concentration of the linear precursor low, the probability of intramolecular cyclization is favored over intermolecular reactions that lead to dimers, trimers, and other oligomers. The slow addition of the substrate to the reaction mixture is a common technique to maintain this low effective concentration.

The choice of catalyst is also critical. For instance, in a potential ring-closing metathesis (RCM) approach to a related diene macrocycle, various ruthenium-based catalysts (e.g., Grubbs' catalysts) or molybdenum-based catalysts could be employed. nih.gov The selection would depend on the specific diene precursor and the desired stereoselectivity of the resulting double bond. For the synthesis of the target alkyne-containing macrocycle via ring-closing alkyne metathesis (RCAM), molybdenum or tungsten alkylidyne complexes are often utilized. acs.orgsigmaaldrich.com The catalyst loading is another parameter to be optimized; while higher loadings can increase the reaction rate, they also increase cost and potential metal contamination of the product.

Solvent selection plays a multifaceted role, affecting substrate and catalyst solubility, as well as the conformation of the linear precursor, which can influence the ease of cyclization. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are frequently used in metathesis reactions. Temperature can also be a crucial variable. While higher temperatures can accelerate the reaction, they can also promote catalyst decomposition or side reactions.

For macrolactonization reactions, such as the Yamaguchi esterification, optimization involves the choice of condensing agent, base, and solvent. nih.govfrontiersin.orgresearchgate.net The Yamaguchi protocol typically employs 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent for the carboxylic acid, along with a stoichiometric amount of a tertiary amine base like triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govchem-station.com The reaction is often performed in an aprotic solvent such as THF or toluene. nih.govfrontiersin.org Optimization of the base, solvent, and temperature can significantly impact the yield and purity of the resulting macrolactone.

A hypothetical optimization study for a macrolactonization approach to this compound from a corresponding ω-hydroxy acid is presented in the interactive table below.

Table 1: Hypothetical Optimization of Macrolactonization Conditions
EntryMethodSolventTemperature (°C)Concentration (M)Yield (%)
1YamaguchiToluene800.0165
2YamaguchiTHF650.0158
3YamaguchiToluene1100.0172
4YamaguchiToluene800.0545 (oligomers observed)
5ShiinaToluene800.0168

Hypothetical Non-Metathesis Approaches to this compound

While ring-closing metathesis is a powerful tool for macrocycle synthesis, several non-metathesis strategies can be envisioned for the construction of this compound. These methods typically involve the formation of one of the ester bonds in the final step of the cyclization.

A prominent non-metathesis approach is the Yamaguchi macrolactonization . nih.govfrontiersin.orgresearchgate.net This method would involve the intramolecular esterification of a linear ω-hydroxy acid precursor. The synthesis of this precursor would begin with commercially available starting materials, which would be elaborated to a molecule containing a terminal alkyne, a carboxylic acid at one end, and a hydroxyl group at the other, separated by the appropriate carbon chain. The key cyclization step involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) and a base, followed by intramolecular attack by the hydroxyl group, often facilitated by DMAP. nih.govchem-station.com

Another well-established method is the Corey-Nicolaou macrolactonization . This procedure utilizes a pyridylthiol ester as the activated carboxylic acid derivative. The corresponding ω-hydroxy-pyridylthiol ester precursor would be cyclized under high-dilution conditions by heating in a non-polar solvent.

The Shiina macrolactonization is another effective method that employs an aromatic carboxylic anhydride (B1165640) as a condensing agent in the presence of a Lewis acid catalyst. This method has been shown to be effective for the synthesis of various macrolactones.

Furthermore, other macrolactonization techniques such as those developed by Mukaiyama could also be considered. acs.org The Mukaiyama method often uses onium salts of 2-halopyridinium as activating agents for the carboxylic acid. acs.org Each of these methods has its own advantages and substrate scope, and the optimal choice would likely be determined empirically. A comparison of these hypothetical non-metathesis approaches is detailed in the table below.

Table 2: Comparison of Hypothetical Non-Metathesis Macrolactonization Methods
MethodActivating AgentKey Features
Yamaguchi2,4,6-Trichlorobenzoyl chloride (TCBC)Mild conditions, high yields, widely applicable. nih.govfrontiersin.orgresearchgate.net
Corey-Nicolaou2,2'-Dipyridyl disulfide/TriphenylphosphineFormation of a reactive pyridylthiol ester.
ShiinaAromatic carboxylic anhydride/Lewis acidEffective for medium to large ring lactones.
Mukaiyama2-Halopyridinium saltsForms a highly activated acyloxypyridinium species. acs.org

Green Chemistry Principles in the Synthesis of Macrocyclic Diones

The application of green chemistry principles to the synthesis of complex molecules like macrocyclic diones is of increasing importance to minimize environmental impact and enhance sustainability. nih.govnih.govjddhs.comispe.org Several of the twelve principles of green chemistry are particularly relevant to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov In the context of the target macrocycle, a high atom economy would be favored by reactions that are addition-based rather than those that generate stoichiometric byproducts. For instance, a direct cyclization of a di-functionalized precursor would have a higher atom economy than a multi-step synthesis involving protecting groups.

Use of Safer Solvents and Auxiliaries: The choice of solvents is a major contributor to the environmental impact of a synthetic process. nih.govjddhs.comispe.org Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. For macrocyclization reactions that often require non-polar, aprotic solvents, selecting those with lower toxicity and environmental persistence is a key consideration.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ispe.org The development of highly active catalysts that can promote cyclization at lower temperatures would be a significant step towards a greener synthesis. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.govispe.org This is particularly relevant in macrocyclization reactions where stoichiometric activating agents are often used in lactonization procedures. The development of catalytic macrolactonization methods is an active area of research. In the case of metathesis, the catalyst is used in small amounts, which aligns with this principle, although the removal of the metal catalyst from the product is a necessary consideration.

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. nih.govispe.org For the synthesis of this compound, exploring starting materials derived from biomass could be a long-term goal for a truly green process.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to establish atomic connectivity and probe its conformational dynamics.

In ¹H NMR spectroscopy, the protons of a terminal alkyne (≡C-H) characteristically resonate in the region of 2-3 ppm. openochem.org This chemical shift is influenced by the magnetic anisotropy of the triple bond, which creates a shielding effect. libretexts.org The protons on the carbons adjacent to the ester carbonyls and the alkyne group would exhibit distinct chemical shifts, likely in the range of 2.5-4.5 ppm, due to the electron-withdrawing nature of these functional groups. Long-range couplings between the alkynyl proton and other protons in the macrocycle could also be observed, providing valuable structural information. libretexts.org

¹³C NMR spectroscopy provides critical information on the carbon skeleton. The sp-hybridized carbons of the alkyne group are expected to appear in a distinct region of the spectrum, typically between 65 and 100 ppm. openochem.org The carbonyl carbons of the ester groups are significantly deshielded and would be observed further downfield, generally in the 160-180 ppm range. The remaining sp³-hybridized carbons of the macrocyclic ring would resonate in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for definitively assigning the proton and carbon signals by revealing their respective connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the flexible twelve-membered ring in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-160-180
C≡C-70-100
≡C-H2.0-3.065-85
CH₂ adjacent to C=O2.5-3.530-50
CH₂ adjacent to alkyne2.5-3.520-40
Other ring CH₂1.5-2.520-35

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Investigation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to investigate its fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to accurately determine its molecular mass and, consequently, its elemental formula. researchgate.net

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the macrocyclic structure. The study of these fragmentation pathways provides valuable structural information. For cyclic esters, fragmentation often involves cleavages of the ester bonds and rearrangements. nih.govyoutube.com The presence of the alkyne functionality would also influence the fragmentation, potentially leading to specific losses of neutral molecules containing the triple bond. The analysis of the resulting fragment ions helps to piece together the molecular structure. cas.cn

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular FormulaC₁₀H₁₀O₄
Exact Mass194.0579 u
Ionization ModeESI+, ESI-
Expected Adducts[M+H]⁺, [M+Na]⁺, [M-H]⁻
Key Fragmentation PathwaysLoss of CO₂, cleavage of the ester linkage, fragmentation of the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its ester and alkyne functionalities. wiley.com

A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester groups. The exact position of this band can be influenced by ring strain in the macrocycle. researchgate.net The C-O stretching vibrations of the ester would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The alkyne group would give rise to two characteristic absorptions. A weak to medium intensity band for the C≡C triple bond stretch is expected in the 2260-2100 cm⁻¹ region. orgchemboulder.com If the alkyne is terminal (possessing a ≡C-H bond), a sharp, and often strong, absorption corresponding to the ≡C-H stretch would be observed around 3300 cm⁻¹. orgchemboulder.comyoutube.com The presence or absence of this latter peak is a clear indicator of whether the alkyne is internal or terminal.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester (C=O)Stretch1750-1735
Ester (C-O)Stretch1300-1000
Alkyne (C≡C)Stretch2260-2100
Terminal Alkyne (≡C-H)Stretch~3300
Terminal Alkyne (≡C-H)Bend700-610

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Obtaining a single crystal of sufficient quality of this compound would allow for its complete structural elucidation in the solid state.

The diffraction of X-rays by the crystal lattice produces a unique diffraction pattern. youtube.com Analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. nih.gov This technique would provide accurate bond lengths, bond angles, and torsional angles for the macrocycle.

For a macrocyclic molecule like this, X-ray crystallography would be particularly insightful in revealing the solid-state conformation, including the puckering of the twelve-membered ring and the orientation of the ester and alkyne functional groups. researchgate.net This information is invaluable for understanding intermolecular interactions in the crystal lattice and can complement the conformational information obtained from NMR studies in solution.

Chemical Reactivity and Transformation Studies of 1,6 Dioxacyclododec 9 Yne 2,5 Dione

Reactivity Profile of the Alkyne Moiety within the Macrocyclic System

The internal alkyne functionality incorporated within the twelve-membered macrocyclic structure of 1,6-Dioxacyclododec-9-yne-2,5-dione is a key site for a variety of chemical transformations. The inherent ring strain of the cyclododecyne system can influence the reactivity of the triple bond. wikipedia.orglibretexts.orgreddit.com

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," represents a significant potential application for alkynes. libretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction typically involves the coupling of an alkyne with an azide to form a stable triazole ring. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used variant known for its high efficiency and regioselectivity. organic-chemistry.orgnih.gov Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes the ring strain of cyclic alkynes to facilitate the reaction without the need for a metal catalyst. nsf.gov

Detailed experimental studies on the application of this compound in Huisgen cycloaddition reactions have not been extensively reported in the available scientific literature.

Table 1: Reported Huisgen Cycloaddition Reactions of this compound

Reactant Catalyst Product Yield (%) Reference

The alkyne bond in this compound can be selectively reduced. Catalytic hydrogenation is a common method for the reduction of alkynes to either alkanes or alkenes, depending on the catalyst and reaction conditions employed. researchgate.net Complete hydrogenation to the corresponding alkane can be achieved using catalysts such as platinum or palladium on carbon. acs.org Partial reduction to a cis-alkene is typically accomplished using a "poisoned" catalyst, such as Lindlar's catalyst. acs.org

Specific studies detailing the catalytic hydrogenation and various reduction pathways for this compound are not described in the reviewed literature.

Table 2: Catalytic Hydrogenation Conditions for this compound

Catalyst Solvent Pressure (atm) Temperature (°C) Product Reference

The stereochemical outcome of addition reactions to the alkyne is a critical aspect of its reactivity profile. masterorganicchemistry.com Stereoselective additions allow for the controlled formation of specific stereoisomers. rsc.orgnih.govacs.org The geometry of the macrocycle can play a significant role in directing the approach of reagents, potentially leading to high levels of stereoselectivity. scripps.edu

There is a lack of specific research findings on the stereoselective addition reactions involving the triple bond of this compound in the surveyed scientific literature.

Reactivity of the Lactone Functional Groups

The two lactone (cyclic ester) functionalities within the this compound structure are susceptible to nucleophilic attack, leading to ring-opening or modification of the ester groups.

The stability of the lactone groups towards hydrolysis is a key chemical property. nih.govnih.gov Hydrolysis, which can be catalyzed by acid or base, results in the cleavage of the ester bonds to form a hydroxy carboxylic acid. researchgate.netacs.org The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes. nih.govresearchwithrowan.com

Table 3: Hydrolytic Stability Data for this compound

pH Temperature (°C) Half-life (t½) Ring-Opened Product Reference

The carbonyl carbons of the lactone groups are electrophilic and can undergo nucleophilic acyl substitution with various nucleophiles. Transesterification, the reaction with an alcohol, would result in the ring-opening of the macrocycle and the formation of a new ester. researchgate.net This reaction is often catalyzed by acids or bases.

Specific examples and detailed research findings concerning nucleophilic acyl substitution and transesterification reactions performed on this compound have not been identified in the reviewed literature.

Table 4: Transesterification Reactions of this compound

Alcohol Catalyst Product Yield (%) Reference

Influence of Macrocyclic Ring Strain and Conformational Dynamics on Reactivity

The reactivity of this compound is significantly influenced by the interplay between the strain of the twelve-membered ring and its conformational dynamics. Macrocycles, particularly those with 12 or more atoms, exhibit a notable reduction in strain compared to smaller rings nih.gov. However, the incorporation of a rigid alkyne moiety introduces localized angle strain, deviating from the ideal 180° geometry of a linear alkyne. This strain is a key determinant of the alkyne's reactivity.

The bending of the alkyne unit within the macrocycle increases its potential energy, thereby lowering the activation energy for reactions that relieve this strain uoregon.edunsf.gov. A prominent example of this is the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." The driving force for this reaction is the release of ring strain in the transition state magtech.com.cn. The reactivity of cyclic alkynes in SPAAC is inversely correlated with ring size; smaller, more strained rings exhibit faster reaction rates nsf.gov. While a 12-membered ring is relatively large, the inherent strain on the alkyne still renders it significantly more reactive than a linear alkyne.

The conformational flexibility of the twelve-membered ring also plays a crucial role in its reactivity nih.govacs.orgchemrxiv.org. Like cyclododecane, which can adopt multiple stable conformations nih.govnih.gov, this compound is expected to exist as an equilibrium of different conformers. The accessibility of reactive sites, specifically the alkyne and the carbonyl groups of the esters, will be dependent on the predominant conformation. The molecule's ability to adopt a conformation that facilitates the approach of a reagent will influence the reaction kinetics. Computational modeling and spectroscopic techniques are valuable tools for understanding the conformational landscape of such macrocycles nih.govchemrxiv.orgnih.gov.

The table below illustrates the general trend of reactivity for cyclic alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) with benzyl (B1604629) azide, highlighting the effect of ring size and strain.

Cyclic Alkyne (Ring Size)Relative ReactivityKey Structural Features
Cyclooctyne (8)Very HighHighly strained, unstable
Cyclononyne (9)HighMore stable than cyclooctyne, but still highly reactive magtech.com.cnacs.org
Cyclodecyne (10)ModerateReduced strain compared to smaller rings
Cyclododecyne (12)Low to ModerateRelatively low strain, more stable

This table provides a generalized comparison of reactivity based on established principles of ring strain in cyclic alkynes. The exact reactivity of this compound would also be influenced by the electronic effects of the ester groups.

Derivatization Strategies for Functional Group Interconversion and Advanced Architectures

The bifunctional nature of this compound, possessing both an alkyne and two ester groups, offers a versatile platform for a variety of derivatization strategies aimed at functional group interconversion and the construction of more complex molecular architectures.

The alkyne moiety is a particularly attractive handle for modification. Its enhanced reactivity due to ring strain makes it an excellent substrate for strain-promoted cycloaddition reactions. The most prominent of these is the SPAAC reaction with organic azides to form stable triazoles magtech.com.cnnih.govrsc.org. This reaction is highly efficient, proceeds under mild, metal-free conditions, and is bioorthogonal, making it suitable for applications in materials science and bioconjugation uoregon.edumagtech.com.cnnih.gov. Other potential derivatizations of the alkyne include transition metal-catalyzed reactions, such as hydrofunctionalization or coupling reactions, although these may compete with coordination to the ester carbonyls. The alkyne can also be "masked" using cobalt complexes to facilitate the synthesis of complex structures like polyrotaxanes bohrium.com.

The ester functionalities provide another avenue for derivatization, primarily through ring-opening polymerization (ROP). The presence of the two ester linkages within the macrocycle makes it a lactone-type monomer. ROP can be initiated by various species, including alcohols, amines, or organometallic catalysts, to produce polyesters researchgate.netnih.govrsc.org. The resulting polymers would have repeating units derived from the parent macrocycle. The alkyne functionality could be preserved in the polymer backbone, allowing for subsequent modifications along the polymer chain via SPAAC or other alkyne-specific reactions. This approach allows for the synthesis of functionalized and potentially biodegradable polyesters researchgate.net. The table below outlines some potential derivatization strategies for this compound.

Functional GroupDerivatization StrategyReagents/ConditionsResulting Structure/Functionality
AlkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Organic Azides (R-N₃)Triazole linkage, conjugation to other molecules magtech.com.cnnih.govrsc.org
AlkyneSonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseCarbon-carbon bond formation, extended π-systems
AlkyneClick Chemistry (general)Various reactantsDiverse functionalization uoregon.edunsf.gov
EsterRing-Opening Polymerization (ROP)Initiator (e.g., alcohol), Catalyst (e.g., organocatalyst)Polyester (B1180765) with pendant or in-chain alkyne functionality researchgate.netnih.govduke.edu
EsterHydrolysisAcid or BaseRing-opening to form a diol-dicarboxylic acid
EsterTransesterificationAlcohol, CatalystModification of the ester groups

These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a wide range of functional molecules and polymers. The orthogonal reactivity of the alkyne and ester groups allows for stepwise modifications, providing precise control over the final molecular architecture.

Computational and Theoretical Investigations of 1,6 Dioxacyclododec 9 Yne 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred molecular geometry of "1,6-Dioxacyclododec-9-yne-2,5-dione." These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The alkyne group, with its triple bond, imposes a linear geometry on the C-C≡C-C fragment. This rigidity significantly constrains the possible conformations of the 12-membered ring. The triple bond itself is a region of high electron density, making it a potential site for various chemical reactions.

A hypothetical table of calculated geometric parameters for the lowest energy conformer of "this compound," based on typical values for similar functional groups, is presented below.

ParameterFunctional GroupPredicted Value
Bond Length (Å)C=O (ester)1.21
Bond Length (Å)C-O (ester)1.34
Bond Length (Å)C≡C (alkyne)1.20
Bond Angle (°)O-C=O (ester)124
Bond Angle (°)C-O-C (ester)116
Bond Angle (°)C-C≡C (alkyne)178

These are representative values and would be precisely determined by DFT calculations.

Conformational Analysis and Energy Landscape Mapping of the 12-Membered Macrocycle

Macrocycles are known for their conformational complexity, and 12-membered rings, in particular, can adopt a variety of stable or metastable conformations. nih.gov A thorough conformational analysis of "this compound" would be essential to understand its dynamic behavior and reactivity.

Computational methods such as molecular mechanics (MM) followed by higher-level DFT optimizations are typically employed to map the potential energy surface. These searches would likely identify several low-energy conformers. The relative energies of these conformers, separated by rotational barriers around the single bonds, would determine their populations at a given temperature. The presence of the rigid alkyne unit and the planar ester groups would significantly influence the accessible conformations compared to a more flexible cycloalkane. nih.gov

Reaction Mechanism Elucidation for RCAM and Subsequent Transformations

The alkyne moiety in "this compound" makes it a prime candidate for Ring-Closing Alkyne Metathesis (RCAM). This powerful reaction could, in principle, lead to the formation of a smaller, bicyclic structure or facilitate polymerization. Computational chemistry can be used to elucidate the mechanism of such transformations.

The generally accepted mechanism for alkyne metathesis involves the formation of a metallacyclobutadiene intermediate with a metal catalyst, typically based on molybdenum or tungsten. researchgate.net Theoretical calculations can model the entire catalytic cycle, including:

Coordination: The initial interaction of the alkyne with the metal catalyst.

Oxidative Cycloaddition: The formation of the key metallacyclobutadiene intermediate.

Cycloreversion: The breaking and reforming of bonds within the intermediate to yield the product and regenerate the catalyst.

Reductive Elimination: The final step to release the product.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of the rate-determining step and provide insights into the factors controlling the reaction's feasibility and selectivity.

Furthermore, the ester functionalities within the macrocycle could undergo transformations such as hydrolysis. Molecular dynamics simulations can be employed to study the mechanism of ester hydrolysis in an aqueous environment, often revealing the role of water molecules in stabilizing transition states. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior

While gas-phase quantum chemical calculations provide fundamental insights, the behavior of "this compound" in solution is of practical importance. Molecular dynamics (MD) simulations can model the conformational dynamics of the macrocycle in different solvents. nih.govscielo.br

MD simulations would reveal how the solvent molecules interact with the macrocycle, particularly with the polar ester groups. These interactions can influence the conformational preferences of the ring. For instance, in a polar solvent, conformations that expose the ester groups to the solvent may be favored, while in a nonpolar solvent, more compact structures might be preferred to minimize unfavorable interactions. scielo.br

By analyzing the trajectories from MD simulations, one can determine the time-averaged distribution of conformers, the rates of interconversion between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule behaves in a realistic chemical environment and how its conformation might influence its reactivity in solution.

Advanced Applications and Material Science Prospects

Supramolecular Chemistry: Host-Guest Interactions with 1,6-Dioxacyclododec-9-yne-2,5-dione as a Building Block

The unique architecture of this compound, featuring a 12-membered ring, positions it as a compelling candidate for a host molecule in supramolecular chemistry. The central cavity of the macrocycle could potentially encapsulate guest molecules of appropriate size and shape, driven by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding with the ester carbonyl oxygens.

The rigidity imparted by the alkyne unit could lead to a well-defined and pre-organized cavity, enhancing its selectivity for specific guests. Furthermore, the alkyne functionality itself can participate in non-covalent interactions, including cation-π and halogen bonding, further tuning the host-guest binding properties.

Table 1: Theoretical Host-Guest Interactions with this compound

Potential Guest Molecule TypeDriving Interaction ForcesPotential Application
Small neutral organic moleculesVan der Waals forces, Dipole-dipoleSelective sensing, molecular recognition
Cationic speciesCation-π interactions with the alkyneIon transport, catalysis
Halogenated compoundsHalogen bonding with the alkyne or carbonylsAnion recognition, self-assembly

Integration into Polymer Chemistry: Design of Novel Macrocyclic Monomers for Polymerization and Cross-Linking

The bifunctional nature of this compound, possessing both ester linkages and a reactive alkyne group, makes it a highly versatile monomer for advanced polymer synthesis.

Ring-Opening Polymerization (ROP): The ester groups within the macrocycle are susceptible to ring-opening polymerization, a common method for producing polyesters. This would yield linear polymers with the alkyne functionality regularly spaced along the polymer backbone. These pendant alkyne groups would then be available for post-polymerization modification, allowing for the introduction of a wide range of functionalities.

Cross-Linking: The alkyne unit can be utilized for cross-linking polymer chains. For instance, through azide-alkyne cycloaddition reactions ("click chemistry"), polymers derived from this monomer could be efficiently and selectively cross-linked to form robust polymer networks. This approach offers precise control over the cross-link density and, consequently, the mechanical and thermal properties of the resulting material.

Potential Role in the Fabrication of Molecular Devices and Nanomaterials

The defined structure and reactive handles of this compound suggest its potential as a fundamental building block for the bottom-up fabrication of molecular devices and nanomaterials.

The rigid, cyclic nature of the molecule could be exploited to create well-ordered two-dimensional or three-dimensional assemblies on surfaces. The alkyne group can serve as a reactive site for covalent attachment to substrates or for linking multiple macrocycles together to form larger, well-defined nanostructures. For example, polymerization or self-assembly could lead to the formation of nanotubes or nanowires with precisely controlled diameters.

Bio-Inspired Macrocyclic Architectures and Their Mimetic Functions

Natural macrocycles play crucial roles in biological systems, acting as ionophores, enzyme cofactors, and signaling molecules. The structure of this compound can be seen as a synthetic mimic of certain natural macrocyclic lactones.

By modifying the macrocycle's periphery, for instance, through reactions at the alkyne group, it may be possible to create synthetic receptors that mimic the function of biological ion channels or transporters. The combination of a hydrophobic interior and polar exterior, achievable through appropriate functionalization, could allow these synthetic macrocycles to selectively bind and transport ions across lipid membranes, a hallmark of many natural systems.

Conclusion and Future Research Directions

Summary of Current Knowledge and Achievements in 1,6-Dioxacyclododec-9-yne-2,5-dione Chemistry

Currently, there is a notable absence of published research specifically detailing the synthesis, properties, and applications of this compound. However, the broader family of alkyne-containing macrocycles has been the subject of significant investigation. researchgate.netresearchgate.netnih.gov These studies have established a solid foundation for understanding the behavior of such molecules. For instance, the presence of an alkyne within a macrocyclic ring can induce ring strain, influencing the molecule's reactivity and conformation. nih.gov The ester functionalities, on the other hand, offer sites for hydrolysis or transesterification, potentially leading to biodegradable materials. The knowledge gained from related structures provides a crucial framework for predicting the chemical nature of this compound and for designing future research endeavors.

Identification of Unexplored Synthetic Routes and Methodological Innovations

The synthesis of this compound, while not explicitly reported, can be envisioned through several plausible synthetic strategies based on established methodologies for macrolactonization and alkyne synthesis.

One potential route involves the intermolecular esterification of two different hydroxy-alkynoic acid fragments or a one-pot reaction of a diol with a diacid chloride containing the alkyne functionality. A more convergent and likely successful approach would be a two-step process: first, the esterification of a suitable diol with an alkyne-containing diacid (or its activated derivative), followed by a high-dilution ring-closing reaction.

A particularly promising, though unexplored, method would be the application of ring-closing alkyne metathesis (RCAM). researchgate.netresearchgate.net This powerful reaction has been successfully employed for the synthesis of various alkyne-containing macrocycles. researchgate.net A hypothetical RCAM-based synthesis of this compound is outlined below:

Step Reaction Reactants Potential Catalyst
1EsterificationA diol and a diyne-containing dicarboxylic acidDCC/DMAP
2Ring-Closing Alkyne Metathesis (RCAM)The resulting open-chain di-ester-diyneA molybdenum or tungsten alkylidyne complex

Methodological innovations could focus on the development of highly efficient and selective catalysts for the macrolactonization or RCAM of sterically demanding or sensitive substrates that could lead to this compound.

Prospects for Discovering Novel Reactivity and Transformation Pathways

The juxtaposition of the alkyne and dione (B5365651) functionalities within a 12-membered ring in this compound suggests a wealth of potential reactivity to be explored.

The internal alkyne can be a versatile handle for a variety of chemical transformations. For instance, it could undergo:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to append a wide range of functionalities to the macrocycle. nih.gov

Partial or Full Reduction: Selective reduction of the alkyne to a cis-alkene or an alkane would allow for fine-tuning of the macrocycle's rigidity and geometry.

Cycloaddition Reactions: The strained nature of the alkyne within the macrocycle could enhance its reactivity in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions.

The dione functionality, present as two ester groups, opens up another set of transformation pathways, including:

Ring-Opening Polymerization (ROP): The macrocycle could potentially serve as a monomer in ROP to produce novel polyesters with alkyne functionalities in the backbone.

Hydrolysis and Derivatization: The ester linkages can be hydrolyzed to the corresponding dihydroxy-diacid, which can then be used as a precursor for other functional materials.

Interdisciplinary Research Opportunities for Alkyne-Containing Macrocyclic Systems

The unique structure of this compound positions it at the crossroads of several scientific disciplines, offering numerous opportunities for interdisciplinary research.

In materials science , this macrocycle could be a valuable building block for the synthesis of advanced polymers. The alkyne functionality could be used for post-polymerization modification via click chemistry, allowing for the creation of functional materials with tailored properties for applications in drug delivery, tissue engineering, or as advanced coatings.

In medicinal chemistry and chemical biology , alkyne-containing molecules are widely used as probes for biological systems. nih.gov this compound, after suitable functionalization, could be explored as a novel scaffold for the development of therapeutic agents or as a tool for studying biological processes. The macrocyclic structure could impart conformational rigidity, potentially leading to high binding affinity and selectivity for biological targets.

Discipline Potential Research Direction Example Application
Materials ScienceRing-opening polymerization and post-polymerization functionalization.Development of biodegradable and functional polyesters for biomedical applications.
Medicinal ChemistryUse as a scaffold for combinatorial library synthesis.Discovery of new drug candidates with unique three-dimensional structures.
Supramolecular ChemistrySelf-assembly into higher-order structures.Creation of novel nanotubes or vesicles for encapsulation and delivery.
Chemical BiologyDevelopment of chemical probes for biomolecule labeling and imaging.Visualization of cellular processes through click-based ligation.

Outlook on the Broader Impact of this compound Research in Organic and Materials Chemistry

The exploration of a seemingly simple yet uninvestigated molecule like this compound holds the promise of significant broader impacts. The development of novel synthetic routes to this compound could enrich the toolbox of synthetic organic chemists. The study of its reactivity could unveil new transformation pathways and catalytic processes.

From a materials chemistry perspective, the successful polymerization of this macrocycle could lead to a new class of functional polyesters with tunable properties. The presence of the alkyne in the polymer backbone would offer a versatile platform for creating materials with advanced functions, such as self-healing capabilities or responsiveness to external stimuli.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Dioxacyclododec-9-yne-2,5-dione, and how do reaction conditions influence yield?

  • Methodology : Begin with a factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Use orthogonal arrays (e.g., Taguchi methods) to minimize experimental runs while maximizing data on yield and purity .
  • Key Considerations : Monitor side reactions (e.g., ring-opening or polymerization) via real-time FTIR or NMR spectroscopy. Reference reactor design principles (e.g., batch vs. continuous flow) to improve scalability .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize this compound?

  • Protocol : Assign stereochemistry using 2D NMR (COSY, NOESY) and compare experimental IR spectra with computational predictions (DFT calculations). Validate molecular weight via high-resolution mass spectrometry (HRMS) .
  • Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and ensure purity ≥95% via HPLC with UV detection .

Q. What thermodynamic properties (e.g., solubility, stability) are critical for experimental design?

  • Approach : Conduct differential scanning calorimetry (DSC) to determine melting points and thermal stability. Use Hansen solubility parameters to select solvents for crystallization .
  • Documentation : Tabulate results in a solubility matrix (e.g., solvent vs. temperature) to guide reaction optimization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or degradation pathways?

  • Workflow :

Optimize geometry using Gaussian or ORCA software.

Simulate reaction pathways (e.g., cyclization or hydrolysis) under varied pH and temperature.

Validate with experimental kinetic data .

  • Advanced Tools : Integrate COMSOL Multiphysics for multi-scale simulations of reaction-diffusion processes in catalytic systems .

Q. What strategies resolve contradictions in kinetic data (e.g., inconsistent rate constants)?

  • Analysis Framework :

  • Apply statistical tests (e.g., ANOVA) to identify outliers .
  • Re-examine assumptions (e.g., pseudo-steady-state approximation) using sensitivity analysis .
    • Case Study : If rate constants diverge between batch and flow reactors, evaluate mass transfer limitations via dimensionless numbers (e.g., Damköhler) .

Q. How do structural modifications (e.g., substituent effects) alter the compound’s bioactivity or catalytic potential?

  • Experimental Design :

  • Synthesize derivatives via ring-functionalization (e.g., epoxidation or cross-metathesis).
  • Test bioactivity in vitro (e.g., enzyme inhibition assays) or catalytic efficiency in model reactions .
    • Data Integration : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett σ) with observed activity .

Methodological Resources

  • Data Presentation : Use tables to compare synthetic yields (Example):
Condition SetTemperature (°C)SolventCatalyst (mol%)Yield (%)
180THF562
2100DCM1078
  • Statistical Tools : Employ R or Python (SciPy) for regression analysis of multi-factor experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.